
1-Bromo-4-(difluoromethyl)-2-iodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-4-(difluoromethyl)-2-iodobenzene is an organic compound with the molecular formula C7H4BrF2I It is a halogenated aromatic compound, characterized by the presence of bromine, iodine, and difluoromethyl groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(difluoromethyl)-2-iodobenzene can be synthesized through a multi-step process involving the halogenation of a benzene derivative. One common method involves the following steps:
Bromination: Starting with 4-(difluoromethyl)benzene, bromination is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the para position.
Iodination: The brominated intermediate is then subjected to iodination using iodine (I2) and a suitable oxidizing agent like nitric acid (HNO3) to introduce the iodine atom at the ortho position.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions: 1-Bromo-4-(difluoromethyl)-2-iodobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and iodine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Cross-Coupling Reactions: This compound is a valuable substrate for cross-coupling reactions like Suzuki-Miyaura and Heck reactions, where it forms carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are commonly used in solvents such as toluene or ethanol.
Major Products Formed:
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the halogens.
Cross-Coupling Reactions: Products are typically biaryl compounds or other complex aromatic structures.
科学研究应用
1-Bromo-4-(difluoromethyl)-2-iodobenzene has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: This compound is utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.
Chemical Biology: It serves as a probe in biochemical studies to investigate the interactions of halogenated aromatic compounds with biological macromolecules.
作用机制
The mechanism of action of 1-Bromo-4-(difluoromethyl)-2-iodobenzene is primarily based on its ability to participate in various chemical reactions due to the presence of reactive halogen atoms. These halogens can undergo substitution or coupling reactions, allowing the compound to form new bonds and interact with other molecules. The difluoromethyl group also imparts unique electronic properties, influencing the reactivity and stability of the compound.
相似化合物的比较
1-Bromo-4-(difluoromethyl)benzene: Lacks the iodine atom, making it less reactive in certain cross-coupling reactions.
1-Bromo-4-(difluoromethoxy)benzene: Contains a difluoromethoxy group instead of difluoromethyl, altering its electronic properties and reactivity.
Uniqueness: 1-Bromo-4-(difluoromethyl)-2-iodobenzene is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns in synthetic chemistry. The combination of these halogens with the difluoromethyl group makes it a versatile intermediate for various chemical transformations.
属性
IUPAC Name |
1-bromo-4-(difluoromethyl)-2-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2I/c8-5-2-1-4(7(9)10)3-6(5)11/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWVZHWJWGKEFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)I)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4,5-dimethoxy-2-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2707287.png)
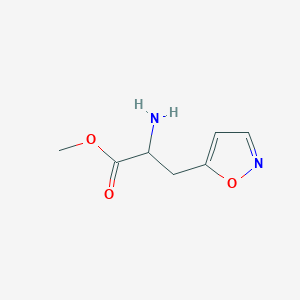
![6-methyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2707292.png)
![4-(dimethylsulfamoyl)-N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]benzamide](/img/structure/B2707295.png)
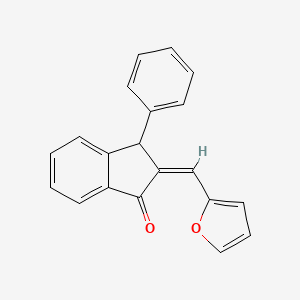
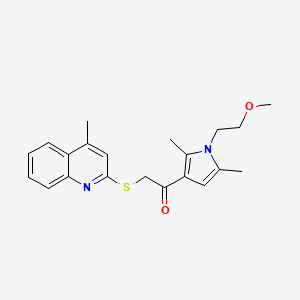
![N-(4-fluorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2707300.png)
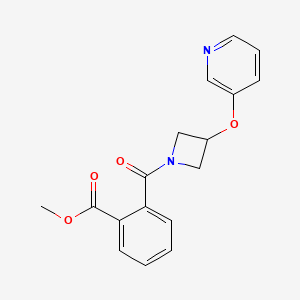
![Ethyl 6-methyl-2-(2-methylbenzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2707303.png)
![2-[3-(2-cyclohexylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2707304.png)
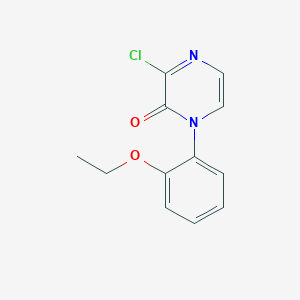
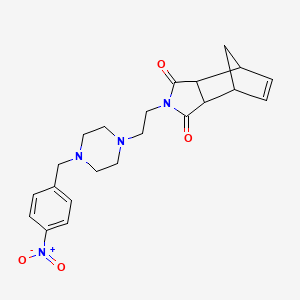
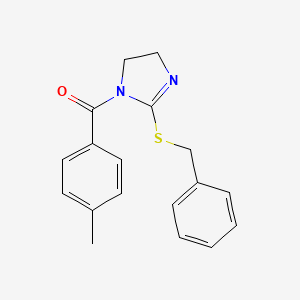
![(1R,6S)-bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2707311.png)
